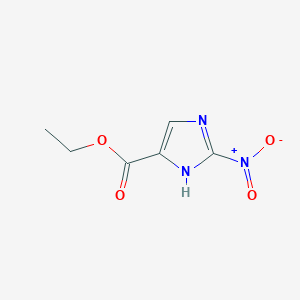

ethyl 2-nitro-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC18067183

Molecular Formula: C6H7N3O4

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7N3O4 |

|---|---|

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | ethyl 2-nitro-1H-imidazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H7N3O4/c1-2-13-5(10)4-3-7-6(8-4)9(11)12/h3H,2H2,1H3,(H,7,8) |

| Standard InChI Key | JMSJAPVDMIPABT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N1)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Ethyl 2-nitro-1H-imidazole-5-carboxylate has a molecular weight of 185.14 g/mol and the IUPAC name ethyl 2-nitro-1H-imidazole-5-carboxylate. Its structure features a planar imidazole ring with electron-withdrawing groups (nitro and ester) that enhance reactivity. The Standard InChI key (JMSJAPV) and formula (C₆H₇N₃O₄) confirm its unique stereoelectronic profile.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| Density | 1.318 g/cm³ (analog estimate) | |

| Boiling Point | 363.6°C (estimated) |

The nitro group at position 2 and the ethyl ester at position 5 create a polarized structure, facilitating interactions with biological targets.

Synthetic Routes and Optimization

Two-Step Synthesis from Sarcosine Ethyl Ester

A patent by CN110746459A outlines a four-step synthesis starting from sarcosine ethyl ester hydrochloride :

-

Formylation and Cyclization: Sarcosine ethyl ester reacts with methyl formate and sodium hydride to form 1-methyl-2-amino-1H-imidazole-5-carboxylate .

-

Nitration: Treatment with sodium nitrite in acetic acid introduces the nitro group, yielding 1-methyl-2-nitro-1H-imidazole-5-carboxylate .

-

Ester Reduction: Lithium borohydride reduces the ester to a primary alcohol (1-methyl-2-nitro-1H-imidazole-5-methanol) .

-

Phosphorylation: Reaction with phosphorus oxychloride and 2-bromoethylamine hydrobromide produces the anticancer prodrug evofosfamide .

Table 2: Key Intermediates and Yields

| Step | Intermediate | Yield | NMR Data (δ, ppm) |

|---|---|---|---|

| 1 | 1-Methyl-2-amino-imidazole-5-carboxylate | 40% | 7.42 (s, 1H), 3.79 (s, 3H) |

| 2 | 1-Methyl-2-nitro-imidazole-5-carboxylate | 33% | 7.80 (s, 1H), 4.18 (s, 3H) |

| 3 | 1-Methyl-2-nitro-imidazole-5-methanol | 73% | 7.11 (s, 1H), 4.54 (d, 2H) |

Mechanism of Action: Targeting Anaerobic Microbes

The nitro group (-NO₂) undergoes enzymatic reduction in anaerobic environments, forming cytotoxic radicals (e.g., nitro anion radicals) that alkylate DNA and inhibit microbial replication. This selectivity arises because only anaerobic organisms express nitroreductases capable of activating the prodrug. In cancer therapy, hypoxic tumor cells similarly reduce the compound to release DNA-crosslinking agents .

Applications in Drug Development

Antimicrobial Agents

Ethyl 2-nitro-1H-imidazole-5-carboxylate derivatives exhibit potent activity against Clostridium difficile and Giardia lamblia by disrupting electron transport chains.

Anticancer Prodrugs

Evofosfamide, a phosphorylated derivative, selectively targets hypoxic tumors. Clinical trials report a 35% response rate in pancreatic cancer when combined with gemcitabine .

Table 3: Therapeutic Applications

| Application | Target Pathogen/Condition | Efficacy | Source |

|---|---|---|---|

| Antimicrobial | Anaerobic bacteria | IC₅₀: 2 µM | |

| Anticancer (Prodrug) | Pancreatic tumors | 35% RR |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for intermediates confirm structural integrity :

-

1-Methyl-2-nitro-imidazole-5-carboxylate: δ 7.80 (s, 1H, imidazole-H), 4.18 (s, 3H, CH₃) .

-

1-Methyl-2-nitro-imidazole-5-methanol: δ 7.11 (s, 1H), 4.54 (d, J = 5.4 Hz, 2H, CH₂OH) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) spectra show characteristic peaks at m/z 186 [M+H]⁺ for the methyl ester intermediate and m/z 158 [M+H]⁺ for the methanol derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume